BenchChemオンラインストアへようこそ!

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Process Chemistry Pharmaceutical Intermediates Pramipexole Synthesis

Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106006-83-1) is the essential precursor for pramipexole, requiring this exact regiospecific pattern for N-propylation. It serves as a critical pharmacopoeial reference standard for impurity profiling. This diamine scaffold enables multi-target D2R/D3R/5-HT1AR agonist design and electropolymerized sensor development. Ensure compliance by confirming CAS and stereochemistry before ordering.

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
CAS No. 106006-83-1
Cat. No. B027050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
CAS106006-83-1
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)SC(=N2)N
InChIInChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)
InChIKeyDRRYZHHKWSHHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106006-83-1): Key Intermediate for Dopamine Agonist Synthesis and Quality Control


2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106006-83-1) is a racemic aminobenzothiazole diamine that serves as the primary synthetic precursor to pramipexole, a widely prescribed non-ergoline dopamine D2/D3 receptor agonist for Parkinson's disease [1]. The compound is also recognized pharmacopoeially as Pramipexole Related Compound A, functioning as a certified reference standard for impurity profiling in pharmaceutical quality control . Beyond its role as an intermediate, the scaffold exhibits intrinsic dopamine autoreceptor agonist activity and has been employed in electrochemical sensor development as a polymeric film modifier for neurotransmitter detection [2].

Why 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Cannot Be Replaced by Generic Aminothiazole Analogs in Critical Applications


Substituting 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with structurally similar compounds such as 2-amino-4,5,6,7-tetrahydrobenzothiazole (CAS 2933-29-1) or alternative racemic diamine isomers introduces unacceptable variability in both synthetic and analytical workflows. In pramipexole manufacturing, the regiospecific 2,6-diamino substitution pattern is essential for downstream N-propylation to yield the active pharmaceutical ingredient; monoamino analogs lack the requisite secondary amine handle and cannot complete the synthetic sequence [1]. In analytical quality control, pharmacopoeial impurity standards require exact stereochemical and positional identity — racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106006-83-1) is specified as the reference material for method validation, whereas the enantiopure (S)-isomer (CAS 106092-09-5) is a distinct impurity marker . The quantitative evidence below demonstrates that procurement decisions based solely on structural class similarity without verifying precise CAS registry, stereochemistry, and positional isomerism will compromise synthetic yield, analytical accuracy, and regulatory compliance.

Quantitative Differentiation Evidence for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Versus Structural Analogs


Synthetic Route Efficiency: One-Pot Method Yields 70% vs. Multi-Step Alternative Routes

The one-pot synthesis of racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole achieves an isolated yield of approximately 70% from 4-acetamidocyclohexanone, compared with alternative multi-step routes that typically report yields of 27.9% to 91% depending on the starting material and resolution requirements [1]. Unlike methods employing 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole (~91% yield) or trans-4-aminocyclohexanol routes, the one-pot bromination-cyclization approach eliminates the use of liquid bromine and acetic acid, reducing hazardous reagent handling and simplifying post-treatment operations .

Process Chemistry Pharmaceutical Intermediates Pramipexole Synthesis

Derivative Pharmacological Potency: Triple-Target D2R/D3R/5-HT1AR Agonist Activity with Nanomolar EC50 Values

Derivatives of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole demonstrate potent multi-target receptor agonism. Compound 22b, a novel derivative of this scaffold, exhibits EC50 values of 1.29 nM at D2R, 1.05 nM at D3R, and 153.50 nM at 5-HT1AR, with favorable metabolic stability (T1/2 p.o. = 3.77 h) and blood-brain barrier permeability (B/P = 0.348–0.506) [1][2]. In contrast, the parent dipropylamino derivative (compound 2 from Schneider 1987) showed only an IC50 of 450 nM at D2R, approximately 15-fold less potent than the aminoindolizine comparator [3].

Parkinson's Disease Depression Dopamine Receptor Serotonin Receptor

Analytical Reference Standard Certification: ISO 17034 Traceability vs. Uncertified Technical Grade Material

The pharmacopoeial-grade material (Pramipexole Related Compound A) is certified as a pharmaceutical secondary standard with multi-traceability to USP and EP primary standards, manufactured and certified in accordance with ISO 17034 and ISO/IEC 17025 . In contrast, technical-grade 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106006-83-1 or 104617-49-4) from non-certified suppliers typically offers purity specifications of 95% to 98+% (GC or assay) without validated impurity profiles or regulatory documentation .

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Enantiomeric Purity Following Resolution: 0.08% Residual Enantiomer Achieved via Tartrate Crystallization

Resolution of racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106006-83-1) using L-(+)-tartaric acid yields (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an enantiomeric content of 0.08% residual R-enantiomer as determined by chiral HPLC [1]. This high enantiomeric purity is critical because the (S)-enantiomer is the direct precursor to pramipexole, whereas the (R)-enantiomer (CAS 106092-11-9) is a distinct impurity that must be controlled during pharmaceutical manufacturing .

Chiral Resolution Stereochemistry Pramipexole Intermediate

Validated Application Scenarios for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Based on Quantitative Evidence


Bulk Intermediate Procurement for Pramipexole API Manufacturing

Procure racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106006-83-1) when the manufacturing process includes downstream resolution capability. The one-pot synthetic method provides ~70% yield without hazardous bromine handling, offering a cost-efficient entry point for large-scale production . Subsequent tartrate resolution yields enantiopure (S)-intermediate with 0.08% residual R-enantiomer, suitable for final N-propylation to pramipexole [1].

Pharmaceutical Quality Control and Impurity Profiling

Procure certified reference material (CRM) of Pramipexole Related Compound A for HPLC method validation, system suitability testing, and impurity quantification in finished pramipexole formulations. The ISO 17034-certified standard provides multi-traceability to USP and EP primary standards, essential for regulatory submissions and batch release testing . Technical-grade material is not a valid substitute for this application.

CNS Drug Discovery Utilizing 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Scaffold

Utilize the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole core as a privileged scaffold for designing multi-target D2R/D3R/5-HT1AR agonists. Recent derivative optimization has yielded compounds with D2R EC50 = 1.29 nM, D3R EC50 = 1.05 nM, and 5-HT1AR EC50 = 153.50 nM, demonstrating favorable brain penetration (B/P = 0.348–0.506) and oral metabolic stability (T1/2 = 3.77 h) [1]. This scaffold enables simultaneous targeting of motor and depressive symptoms in Parkinson's disease, differentiating it from single-receptor alternatives.

Electrochemical Sensor Fabrication for Neurotransmitter Detection

Employ 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (DATHBT) as a monomer for electropolymerization onto glassy carbon electrodes. Cyclic voltammetry in 1 mmol·L⁻¹ DATHBT solution (15 cycles at 0.05 V·s⁻¹, potential range -0.6 to 2.0 V) produces a poly-DATHBT modified electrode (PDATHBT/GCE) capable of voltammetric determination of dopamine and uric acid . This application leverages the compound's intrinsic redox activity and amine-rich polymer film formation properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.